molecular formula C11H14N2O2 B13521722 Ethyl 2-(allylamino)nicotinate

Ethyl 2-(allylamino)nicotinate

Cat. No.: B13521722
M. Wt: 206.24 g/mol
InChI Key: SPTHIHVEMAHKOW-UHFFFAOYSA-N
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Description

Ethyl 2-(allylamino)nicotinate is an organic compound belonging to the class of nicotinic acid derivatives It features a nicotinate core structure with an ethyl ester and an allylamino group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(allylamino)nicotinate typically involves the esterification of nicotinic acid followed by the introduction of the allylamino group. One common method includes the reaction of nicotinic acid with ethanol in the presence of an esterification catalyst to form ethyl nicotinate. This intermediate is then reacted with allylamine under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(allylamino)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-(allylamino)nicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(allylamino)nicotinate involves its interaction with specific molecular targets. It is believed to modulate enzymatic activities and receptor functions, leading to its observed biological effects. The compound may interact with nicotinic acetylcholine receptors and other cellular pathways, influencing cellular signaling and metabolic processes .

Comparison with Similar Compounds

  • Ethyl nicotinate
  • Methyl nicotinate
  • Ethyl 2-amino-nicotinate

Comparison: Ethyl 2-(allylamino)nicotinate is unique due to the presence of the allylamino group, which imparts distinct chemical and biological propertiesEthyl 2-amino-nicotinate, while similar in structure, lacks the allylamino group, resulting in different chemical behavior and biological activity .

Properties

IUPAC Name

ethyl 2-(prop-2-enylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-3-7-12-10-9(6-5-8-13-10)11(14)15-4-2/h3,5-6,8H,1,4,7H2,2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTHIHVEMAHKOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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